![molecular formula C12H13F3N2 B2752378 7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 860783-80-8](/img/structure/B2752378.png)

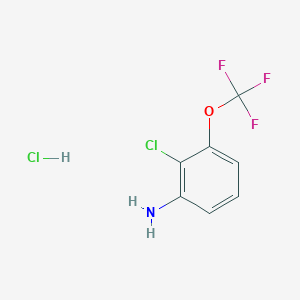

7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

Vue d'ensemble

Description

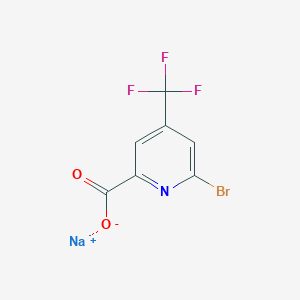

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It’s a part of a class of compounds known as quinoxaline derivatives, which have been used as antibiotics and have shown potential in various fields, including medicinal chemistry, material science, and catalysis. A specific derivative, 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline, has been characterized .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds was first discovered in 1884 . This reaction produces quinoxaline . There are also sustainable approaches towards the synthesis of quinoxalines, such as solvent-free reactions, use of alternate reaction media, and alternate modes of synthesis such as microwave-assisted synthesis and flow reactions .Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . It’s a heterocyclic compound comprising of a benzene ring fused with a pyrazine ring .Chemical Reactions Analysis

Quinoxaline and its derivatives have been the subject of numerous studies due to their wide range of biological activities . The compounds undergo various reactions, leading to a variety of derivatives with different properties .Physical And Chemical Properties Analysis

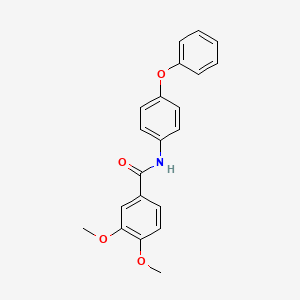

The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structures . For example, some derivatives exhibit fluorescence in the solid state and aggregation-induced emission .Applications De Recherche Scientifique

- Quinoxaline derivatives, including those with a trifluoromethyl substituent, exhibit promising anticancer properties. Researchers have investigated their effects on various cancer cell lines, highlighting their potential as lead compounds for developing novel chemotherapeutic agents .

- The sulfonamide moiety in quinoxaline derivatives contributes to anti-inflammatory activity. By incorporating the trifluoromethyl group, these compounds may offer improved efficacy in managing inflammatory conditions .

- Quinoxaline sulfonamides have demonstrated antibacterial and antifungal effects. The trifluoromethyl substitution enhances their bioactivity, making them attractive candidates for combating microbial infections .

- Researchers have explored the potential of quinoxaline derivatives in neuropharmacology. The trifluoromethyl-modified compounds may influence neurotransmitter systems, making them relevant for neurological disorders .

- Leishmaniasis, caused by protozoan parasites, remains a global health concern. Quinoxaline sulfonamides, including those with trifluoromethyl groups, have shown promise as antileishmanial agents .

- Some quinoxaline derivatives exhibit diuretic properties. The incorporation of a trifluoromethyl group may enhance their efficacy in promoting urine production and electrolyte balance .

Anticancer Activity

Anti-Inflammatory Effects

Antimicrobial Properties

Neuropharmacological Applications

Antileishmanial Activity

Diuretic Effects

Mécanisme D'action

Target of Action

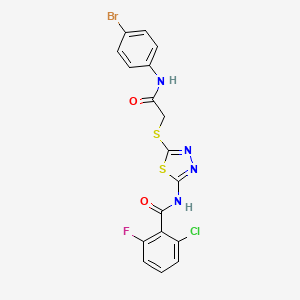

Quinoxaline derivatives are known to interact with a wide range of targets, including various enzymes, receptors, and microorganisms .

Mode of Action

For instance, some quinoxaline derivatives can cause DNA damage . The trifluoromethyl group in the compound could potentially enhance its reactivity, leading to unique interactions with its targets.

Biochemical Pathways

Quinoxaline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Quinoxaline derivatives are generally known for their wide range of biological activities, suggesting they have favorable pharmacokinetic properties .

Result of Action

Quinoxaline derivatives are known to exhibit a wide range of effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .

Safety and Hazards

Orientations Futures

Quinoxaline and its derivatives have drawn significant attention in the synthesis and bioactivities research . They have potential applications in various fields, including medicinal chemistry, material science, and catalysis. The development of new drugs using quinoxaline derivatives has increased in recent years . Therefore, future research will likely continue to explore the synthesis of new quinoxaline derivatives and their potential applications.

Propriétés

IUPAC Name |

7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2/c13-12(14,15)8-3-4-11-10(6-8)16-7-9-2-1-5-17(9)11/h3-4,6,9,16H,1-2,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHAERRXOYRCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC3=C(N2C1)C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326633 | |

| Record name | 7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818300 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |

CAS RN |

860783-80-8 | |

| Record name | 7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2752297.png)

![[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid](/img/structure/B2752305.png)

![1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile](/img/structure/B2752308.png)

![3-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2752313.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2752315.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2752317.png)